molecular formula C9H12N6O B13326736 (R)-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol

(R)-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol

Cat. No.: B13326736
M. Wt: 220.23 g/mol
InChI Key: BYKWEAXPKUDMBQ-ZCFIWIBFSA-N
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Description

®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol is a complex organic compound that features a tetrazole ring and an aminopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol typically involves multiple steps. One common method starts with the preparation of the aminopyridine derivative, followed by the introduction of the tetrazole ring through cyclization reactions. The final step involves the addition of the propanol group under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group in the aminopyridine moiety can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicinal chemistry, ®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzyme active sites, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)ethanol: Similar structure but with an ethanol group instead of propanol.

    ®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)butanol: Similar structure but with a butanol group instead of propanol.

Uniqueness

®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H12N6O

Molecular Weight

220.23 g/mol

IUPAC Name

(2R)-2-[5-(6-aminopyridin-2-yl)tetrazol-1-yl]propan-1-ol

InChI

InChI=1S/C9H12N6O/c1-6(5-16)15-9(12-13-14-15)7-3-2-4-8(10)11-7/h2-4,6,16H,5H2,1H3,(H2,10,11)/t6-/m1/s1

InChI Key

BYKWEAXPKUDMBQ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CO)N1C(=NN=N1)C2=NC(=CC=C2)N

Canonical SMILES

CC(CO)N1C(=NN=N1)C2=NC(=CC=C2)N

Origin of Product

United States

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